6-Methoxychroman-4-amine
Description
6-Methoxychroman-4-amine is a bicyclic organic compound consisting of a chroman (benzopyran) backbone substituted with a methoxy (-OCH₃) group at the 6-position and an amine (-NH₂) group at the 4-position. Its hydrochloride salt (this compound hydrochloride, CAS 67858-19-9) is commonly used in research due to enhanced stability and solubility. Key properties include:
- Molecular formula: C₁₀H₁₃NO₂ (free base) / C₁₀H₁₄ClNO₂ (hydrochloride)
- Molecular weight: 179.22 (free base) / 215.68 (hydrochloride)
- Stereochemistry: Both (R)- and (S)-enantiomers are available, with enantiopure forms (e.g., (S)-6-Methoxychroman-4-amine hydrochloride, CAS 1392219-07-6) critical for pharmacological studies .
- Applications: Primarily used as a synthetic intermediate in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTWFKUWDZQXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510002 | |
| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81816-60-6 | |
| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxychroman-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methoxy-2-hydroxyacetophenone with an appropriate amine source under acidic or basic conditions to form the chromanone ring . The reaction conditions often involve temperatures ranging from 80°C to 120°C and may require catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methoxychroman-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids or bases for cyclization reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted chromanone compounds .
Scientific Research Applications
6-Methoxychroman-4-amine has a variety of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Methoxychroman-4-amine involves its interaction with various molecular targets and pathways. It is known to exert its effects by:
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Enzyme inhibition: Inhibiting specific enzymes involved in disease pathways, such as acetylcholinesterase in neurodegenerative diseases.
Signal transduction modulation: Modulating signaling pathways involved in cell proliferation and apoptosis, which is relevant in cancer research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 6-Methoxychroman-4-amine and its analogues:
Functional Group Impact on Properties
- Methoxy (-OCH₃) vs. Methyl (-CH₃): The methoxy group in this compound increases polarity and hydrogen-bonding capacity compared to 6-Methylchroman-4-amine, influencing solubility and receptor interactions .
Halogen Substitution (Cl, Br) :
- 6-Chlorochroman-4-amine hydrochloride exhibits stronger electron-withdrawing effects, which may alter electronic distribution and binding affinity in biological targets .
- Bromine in 6-Bromo-7-methylchroman-4-amine provides a larger atomic radius, facilitating halogen bonding in protein-ligand interactions .
Stereochemical Considerations
- Enantiomers such as (R)- and (S)-6-Methoxychroman-4-amine hydrochloride (CAS 1392219-07-6 and others) exhibit distinct pharmacological profiles. For example, one enantiomer may show higher receptor selectivity or reduced off-target effects .
Biological Activity
6-Methoxychroman-4-amine, a compound belonging to the chroman family, has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological effects, and implications for pharmacology, supported by research findings and data tables.
Structural Characteristics
This compound is characterized by the following molecular features:
- Molecular Formula : C₁₀H₁₃NO₂
- Molecular Weight : Approximately 179.22 g/mol
- Functional Groups :
- Methoxy group at the 6-position
- Amino group at the 4-position
These structural elements contribute to its unique chemical properties and biological activities, influencing its interaction with various biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific metabolic enzymes, which may have implications in drug development for metabolic disorders.
- Receptor Interaction : It may act as an agonist or antagonist for various receptors involved in neurological pathways, suggesting potential applications in neuropharmacology.
- Antioxidant Properties : Preliminary studies indicate that it may possess antioxidant capabilities, which could be beneficial in food chemistry and preservation.
- Cytotoxic Effects : Some derivatives of this compound have demonstrated cytotoxicity against cancer cell lines, indicating potential for anticancer applications .
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation but are crucial for understanding its therapeutic potential.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of structurally related flavonoids on human esophageal squamous cell carcinoma (KYSE-510). The results indicated that compounds with similar structures to this compound induced G2/M cell cycle arrest and apoptosis through specific molecular mechanisms. This suggests that derivatives of this compound could exhibit similar anticancer properties .
Applications in Drug Development
Due to its diverse biological activities, this compound is being explored as a lead compound in drug discovery. Its derivatives are being synthesized and tested for pharmacokinetic properties and therapeutic effects against various diseases. The potential applications include:
- Anti-inflammatory agents
- Neuroprotective drugs
- Anticancer therapies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
